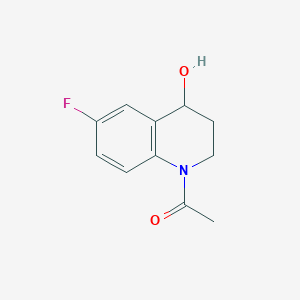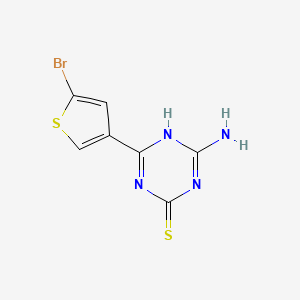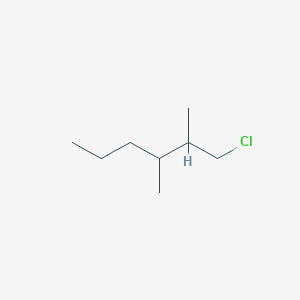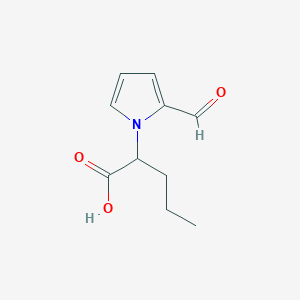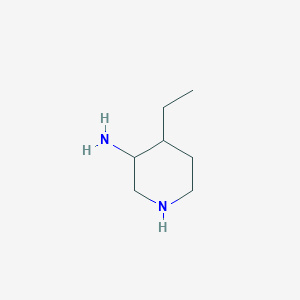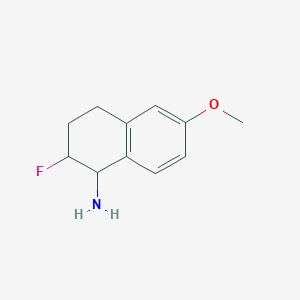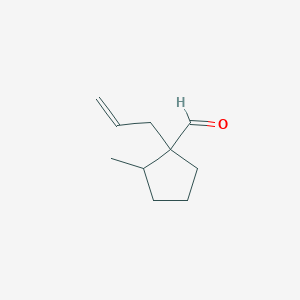
2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H16O. It is a cyclopentane derivative with a methyl group and a prop-2-en-1-yl group attached to the cyclopentane ring, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with 2-methylpropene in the presence of a strong base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include:
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced separation techniques may also be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The prop-2-en-1-yl group can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in an inert solvent
Major Products
Oxidation: 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid
Reduction: 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-methanol
Substitution: Halogenated derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s reactivity with biological molecules can lead to various biochemical effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentane, (2-methyl-1-propenyl)-
- 1-Ethyl-2-methylcyclopentane
- Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
Uniqueness
2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both an aldehyde group and a prop-2-en-1-yl group on the cyclopentane ring
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2-methyl-1-prop-2-enylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-3-6-10(8-11)7-4-5-9(10)2/h3,8-9H,1,4-7H2,2H3 |
InChI-Schlüssel |
KGDWTIFCTSUTNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC1(CC=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


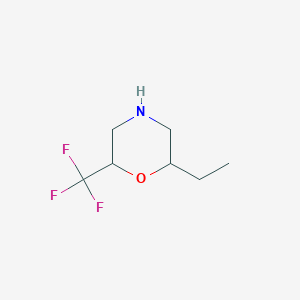

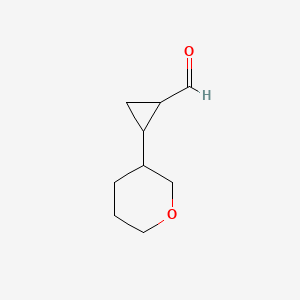
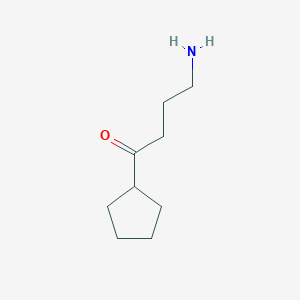
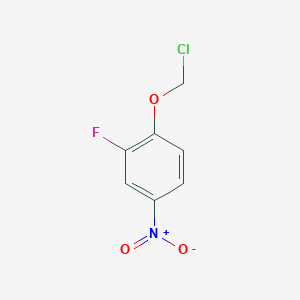
amine](/img/structure/B13192464.png)

![1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid](/img/structure/B13192473.png)
